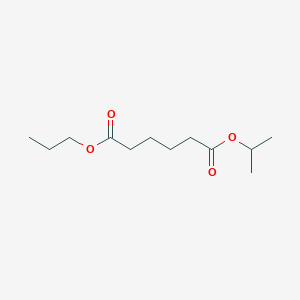
Adipic Acid Propyl 2-Propyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipic Acid Propyl 2-Propyl Ester is a chemical compound with the molecular formula C12H22O4. It is a derivative of adipic acid, which is primarily used in the synthesis of nylon. This ester is known for its applications in various industrial processes, including the production of plasticizers, perfumes, lubricants, and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipic Acid Propyl 2-Propyl Ester can be synthesized through the esterification of adipic acid with propyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to its ester form .
Industrial Production Methods: In industrial settings, the production of adipic acid esters often involves the palladium-catalyzed carbonylation of 1,3-butadiene. This method offers a more cost-efficient and environmentally friendly route to adipic acid derivatives. The process involves the use of a pyridyl-substituted bidentate phosphine ligand, which, upon coordination to palladium, catalyzes the formation of adipate diesters with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Adipic Acid Propyl 2-Propyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield adipic acid and propyl alcohol.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: Adipic acid and propyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
Adipic Acid Propyl 2-Propyl Ester has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in the solid-state polymerization of nylon analogs.
Biology: The ester can be used in the synthesis of biologically active compounds and as a plasticizer in the production of biocompatible materials.
Medicine: It is involved in the formulation of pharmaceutical ingredients and drug delivery systems.
Industry: The ester is used in the production of plasticizers, perfumes, lubricants, and solvents.
Mechanism of Action
The mechanism of action of Adipic Acid Propyl 2-Propyl Ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of adipic acid and propyl alcohol .
Comparison with Similar Compounds
- Adipic Acid Diethyl Ester
- Adipic Acid Dibutyl Ester
- Adipic Acid Dimethyl Ester
Comparison: Adipic Acid Propyl 2-Propyl Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other adipic acid esters, it may offer different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in industry and research .
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
6-O-propan-2-yl 1-O-propyl hexanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-9-15-11(13)7-5-6-8-12(14)16-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
BRSDLEQLFZWDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


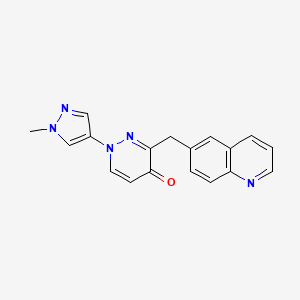
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
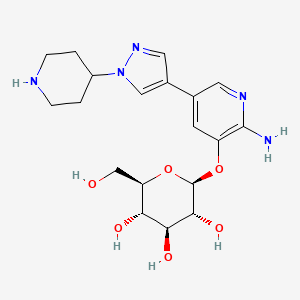
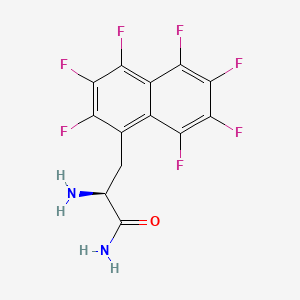
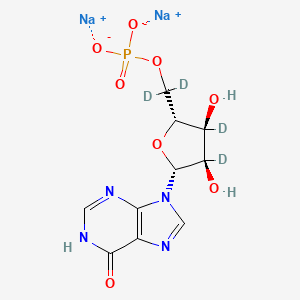

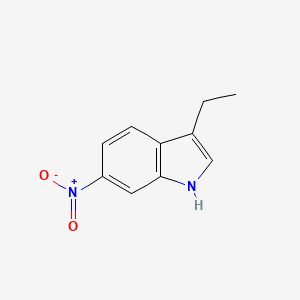
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
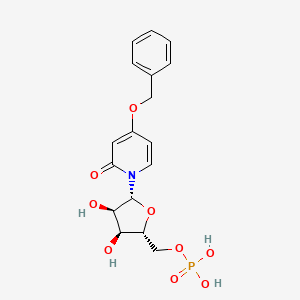
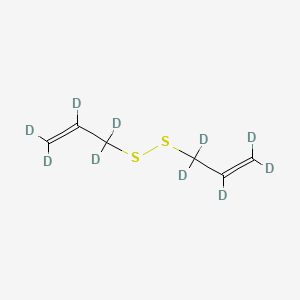
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
